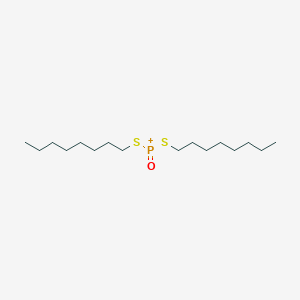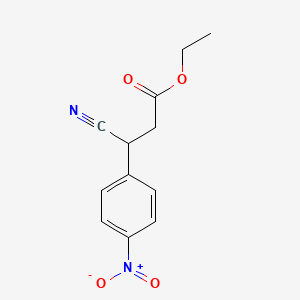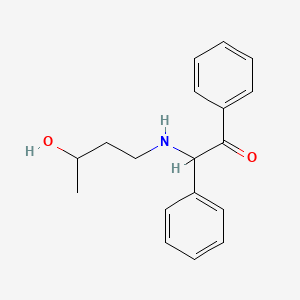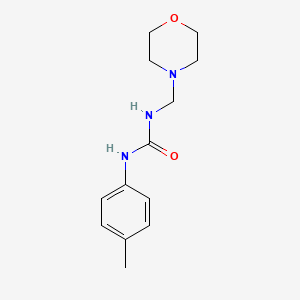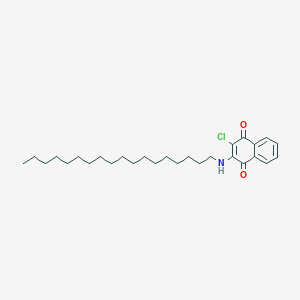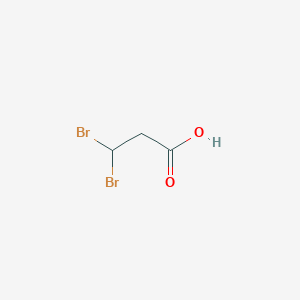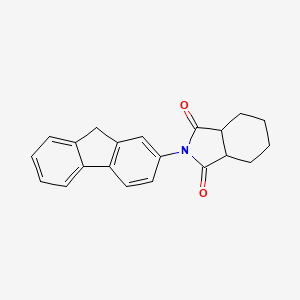
2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a fluorenyl group attached to a hexahydroisoindole dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the fluorenyl group followed by its attachment to the hexahydroisoindole dione core. Common reagents might include fluorenone, amines, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis processes. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione may undergo several types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.
科学的研究の応用
2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione could have several scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological molecules and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique properties in the development of new materials or electronic devices.
作用機序
The mechanism of action for 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or affecting the structure and function of biological membranes. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other fluorenyl derivatives or hexahydroisoindole dione analogs. Examples could be:
- 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione analogs with different substituents on the fluorenyl group.
- Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of structural features, which might confer unique chemical reactivity or biological activity compared to other similar compounds.
特性
CAS番号 |
6341-14-6 |
|---|---|
分子式 |
C21H19NO2 |
分子量 |
317.4 g/mol |
IUPAC名 |
2-(9H-fluoren-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C21H19NO2/c23-20-18-7-3-4-8-19(18)21(24)22(20)15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-2,5-6,9-10,12,18-19H,3-4,7-8,11H2 |
InChIキー |
AWJQHUSRHUQUAI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



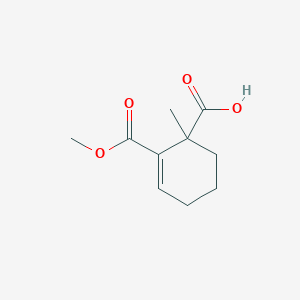
![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)

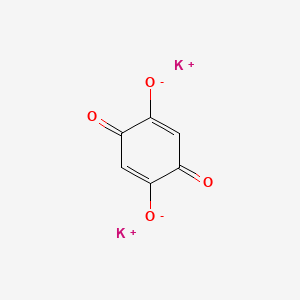
![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
